1-Buten-3-yn-2-ol

Description

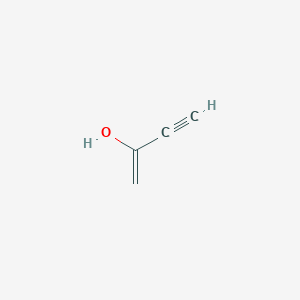

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

but-1-en-3-yn-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O/c1-3-4(2)5/h1,5H,2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYEFLTCEZABBRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C#C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00146139 | |

| Record name | 1-Buten-3-yn-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00146139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

68.07 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103905-52-8 | |

| Record name | 1-Buten-3-yn-2-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103905-52-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Buten-3-yn-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103905528 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Buten-3-yn-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00146139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Buten 3 Yn 2 Ol and Its Derivatives

Dehydration and Pyrolysis-Based Syntheses of 1-Buten-3-yn-2-ol

While direct dehydration or pyrolysis of simple precursors to form this compound is not extensively detailed in the provided search results, related processes involving alkynols are mentioned. For instance, the decomposition of methylbutynol (B8815637) (2-methylbut-3-yn-2-ol) over acidic surfaces can undergo dehydration/isomerization to products like 3-methyl-3-buten-1-yne. researchgate.net Pyrolysis of forestry wood waste has also been shown to produce bio-oil containing various alcohols and olefins, including compounds structurally related to butenol (B1619263) derivatives, although this compound itself is not explicitly listed as a major product. researchgate.net

Stereoselective and Enantioselective Synthetic Approaches for Alkynols

Stereoselective and enantioselective syntheses are crucial for obtaining compounds with specific spatial arrangements of atoms, which is particularly important for biologically active molecules. Several methods have been developed for the stereoselective and enantioselective synthesis of alkynols and related structures.

One approach involves the catalytic asymmetric reductive coupling of alkynes and aldehydes, which can yield allylic alcohols with high enantioselectivity and complete E/Z selectivity. organic-chemistry.org This method utilizes a catalytic system typically involving a metal complex and a chiral ligand to control the stereochemical outcome of the reaction. For example, a CuBr₂-catalyzed enantioselective synthesis of allenols from aldehydes and terminal alkynols has been reported, achieving high enantiomeric excess (93–99% ee) with the absolute configuration controlled by a chiral ligand. rsc.org

Another strategy for stereoselective synthesis of substituted alkenes, which can be related to the formation of the alkene portion of this compound derivatives, is the hydroboration-iodination of alkynes. acs.org

Enantioselective additions of terminal alkynes to aldehydes mediated by catalysts such as Zn(OTf)₂ and chiral ligands like (+)-N-methyl ephedrine (B3423809) have also been developed, providing propargylic alcohols in high yields and enantioselectivities (up to 99% ee). organic-chemistry.org These reactions can be conducted under operationally convenient conditions, even with the presence of some water. organic-chemistry.org

Tungsten carbonyl-catalyzed cycloisomerization of amino-alkynols has been used in the stereoselective synthesis of glycals, which are cyclic enol ethers that can serve as precursors to carbohydrates and other chiral molecules. nih.gov

Data from enantioselective alkyne additions:

| Catalyst/Ligand System | Alkyne Substrate | Aldehyde Substrate | Product Type | Enantiomeric Excess (ee) | Reference |

| Zn(OTf)₂ / (+)-N-methyl ephedrine | Terminal Alkynes | Aldehydes | Propargylic Alcohols | Up to 99% | organic-chemistry.org |

| CuBr₂ / Chiral Ligand | Terminal Alkynols | Aldehydes | Allenols | 93–99% | rsc.org |

Catalytic Synthesis of this compound Analogues and Functionalized Derivatives

Catalytic methods play a significant role in the synthesis of this compound analogues and functionalized derivatives, allowing for efficient formation of carbon-carbon bonds and introduction of various functional groups.

Copper-Catalyzed Cyclization Reactions and Heteroannulations

Copper catalysis is widely employed in cyclization reactions involving alkynes, leading to the formation of various cyclic structures, including heterocycles. Copper-catalyzed cyclization of alkynes has been instrumental in modern catalytic chemistry. rsc.org

Examples of copper-catalyzed reactions relevant to the synthesis of alkyne-containing cyclic compounds include the cyclization of alkyne-tethered α-bromocarbonyls to selectively access quinolin-2-ones and quinoline-2,4-diones. rsc.org This process demonstrates the ability of copper catalysts to mediate complex cyclization pathways. Another copper-catalyzed tandem cyclization reaction involves N-acyl enamines and electron-deficient alkynes for the direct synthesis of alkynyl-substituted pyridines. rsc.org Furthermore, copper catalysis has been utilized in the oxidative cyclization of alkynes with sulfonylhydrazides to synthesize 2-sulfonated 9H-pyrrolo[1,2-a]indol-9-ones. acs.org Copper-catalyzed intermolecular cyclization of anilines and alkynes provides a direct synthesis of 4-quinolones under mild conditions with high functional-group tolerance. organic-chemistry.org

Copper catalysis can also be involved in cyclization-coupling reactions, such as the Cu-catalyzed 6-endo-dig cyclization–coupling of 2-bromoaryl ketones and terminal alkynes to form naphthyl aryl ethers. acs.org This reaction proceeds via a proposed Cu(III)-acetylide intermediate, leading to exclusive 6-endo-dig selectivity. acs.org

Palladium-Catalyzed Coupling and Hydrogenation Strategies

Palladium catalysis is a powerful tool for forming carbon-carbon bonds through coupling reactions and for the selective hydrogenation of alkynes.

Palladium-catalyzed cross-coupling reactions of terminal alkynes with aryl or vinyl halides, such as the Sonogashira-Hagihara alkynylation, are fundamental methods for synthesizing functionalized alkynes. acs.org These reactions are widely used in organic synthesis due to their ability to form sp-sp² carbon-carbon bonds. acs.org Variations of this coupling have been developed, including ligand-free Suzuki-Miyaura cross-coupling of alkynyl halides with organoboronic acids under aerobic conditions catalyzed by palladium. organic-chemistry.org This method allows for the efficient production of unsymmetrical diaryl alkynes and is compatible with various functional groups. organic-chemistry.org Palladium-catalyzed coupling of thiol esters with 1-alkynes provides a method for synthesizing α,β-acetylenic ketones, which are valuable precursors in organic synthesis. thieme-connect.com

Palladium catalysis is also crucial for the hydrogenation of alkynes. Selective partial hydrogenation of alkynes to alkenes is a key transformation in the synthesis of fine and bulk chemicals. tandfonline.com Palladium catalysts, often supported on materials like alumina (B75360) or titania, are used for this purpose. tandfonline.com The selectivity of alkyne hydrogenation can be influenced by factors such as the formation of palladium hydride and carbide phases. tandfonline.com Gas-phase catalytic hydrogenation of C₄ alkynols over Pd/Al₂O₃ has been studied, showing stepwise hydrogenation of the triple bond. mdpi.com The hydrogenation rate was observed to increase in the order primary < secondary < tertiary alkynols. mdpi.com Palladium-catalyzed transfer hydrogenation of terminal alkynes using ethanol (B145695) as a hydrogen donor has also been developed, with selectivity controlled by the ligand. researchgate.net Palladium difluorocarbene involved catalytic coupling with terminal alkynes represents a new mode of conjugation reaction for synthesizing difluoromethylated alkynes. chinesechemsoc.org

Palladium-catalyzed coupling of terminal alkynes with benzyl (B1604629) ammonium (B1175870) salts provides access to internal alkyne derivatives via C-N bond cleavage and C(sp³)-C(sp) bond formation. acs.org

Data from Palladium-Catalyzed Hydrogenation of C₄ Alkynols:

| Alkyne Substrate | Catalyst | Conditions | Observed Hydrogenation Pathway | Relative Hydrogenation Rate | Reference |

| 3-butyn-1-ol (primary) | Pd/Al₂O₃ | Gas phase, 373 K, 1 atm | Stepwise (-C≡C- → -C=C- → -C-C-) | Slowest | mdpi.com |

| 3-butyn-2-ol (B105428) (secondary) | Pd/Al₂O₃ | Gas phase, 373 K, 1 atm | Stepwise (-C≡C- → -C=C- → -C-C-) | Moderate | mdpi.com |

| 2-methyl-3-butyn-2-ol (B105114) (tertiary) | Pd/Al₂O₃ | Gas phase, 373 K, 1 atm | -C≡C- → -C-C- also observed | Fastest | mdpi.com |

Rhodium-Catalyzed Cycloisomerization Reactions

Rhodium catalysis is effective in promoting cycloisomerization reactions, which involve the rearrangement of atoms within a molecule to form a cyclic isomer. These reactions can be used to construct various cyclic frameworks.

Rhodium-catalyzed cycloisomerization of homopropargyl allene-alkynes can lead to the formation of tricyclic frameworks. rsc.org, rsc.org This process can involve the migration of an alkyne moiety through C(sp³)-C(sp) bond activation. rsc.org The outcome of the cycloisomerization can be dependent on the substituents present in the substrate. rsc.org, rsc.org For instance, different substituents can trigger divergent cycloisomerization pathways, leading to different ring sizes in the final product. rsc.org

Rhodium-catalyzed cycloisomerization and tandem Diels-Alder reactions have been developed for the synthesis of bicyclic and tricyclic heterocycles. d-nb.info This approach allows for the regioselective formation of six-membered ring exocyclic 1,3-dienes from 1,6-allenenes. d-nb.info

Rhodium/silver synergistic catalysis has been employed in highly enantioselective cycloisomerization/cross coupling reactions of keto-vinylidenecyclopropanes with terminal alkynes, yielding functionalized tetrahydropyridin-3-ol derivatives. acs.org

Elucidating Chemical Reactivity and Reaction Mechanisms of 1 Buten 3 Yn 2 Ol

Unimolecular Fragmentation Mechanisms and Ionic Decompositions in the Gas Phase

The study of unimolecular fragmentation mechanisms and ionic decompositions in the gas phase provides insights into the stability and breakdown pathways of molecules under energetic conditions, such as those encountered in mass spectrometry. For 1-buten-3-yn-2-ol, which is described as a kinetically unstable C4H4O isomer, its behavior in the gas phase has been investigated researchgate.net.

Upon electron-impact ionization, the cation radical of this compound (HCC(OH)CH2)+• can be generated researchgate.net. This cation radical undergoes several main unimolecular fragmentations. These fragmentation pathways include the loss of an OH hydrogen atom, a methyl group (incorporating the C(1) methylene (B1212753) and the OH hydrogen atom), carbon monoxide (CO), and water (H2O) researchgate.net.

Research on the gas-phase unimolecular rearrangements of other organic ions, such as methylfuran molecular ions, highlights the complexity of these processes, which can involve multi-step pathways including isomerization before fragmentation researchgate.net. Similarly, the fragmentation of cationic carbon clusters in the gas phase demonstrates dominant channels involving the loss of neutral fragments rsc.org. These studies provide a broader context for understanding the types of unimolecular decomposition processes that can occur for gas-phase ions like that of this compound. The nature and extent of unimolecular decompositions in gaseous ions formed by electron ionization depend on the ion's structure and internal energy uni-saarland.de.

Detailed research findings on the fragmentation of this compound cation radical include the identification of [C3H3O]+ ions as stable CH2CHCO+ species resulting from fragmentation researchgate.net. The appearance energy for the loss of methyl from the ionized compound was measured as 10.47 ± 0.05 eV, and the critical energy for the fragmentation pathway 1+˙ → [C3H3O]+ + CH3˙ is assessed as ≤ 173 kJ mol−1 researchgate.net.

Electrophilic Addition Reactions and Carbocation Rearrangement Phenomena in Enynols

Enynols, possessing both alkene and alkyne functionalities, can undergo electrophilic addition reactions. These reactions typically involve the addition of an electrophile to a carbon-carbon double or triple bond, often proceeding through carbocation intermediates libretexts.orgbdu.ac.in. Carbocation intermediates are known to undergo rearrangement phenomena, particularly if a more stable carbocation can be formed libretexts.orgmasterorganicchemistry.comlibretexts.org. These rearrangements can occur via hydride shifts or alkyl shifts libretexts.orgmasterorganicchemistry.comlibretexts.orgcsbsju.edu.

While specific detailed mechanisms for electrophilic addition and subsequent carbocation rearrangements for this compound were not explicitly found, the general principles of electrophilic addition to alkenes and alkynes, and the propensity of resulting carbocations to rearrange, are applicable. For instance, the reaction of HX with alkenes can lead to structural rearrangements, providing evidence for the carbocation mechanism libretexts.orglibretexts.org. The driving force for these rearrangements is the formation of a more stable carbocation, with tertiary carbocations being more stable than secondary, which are in turn more stable than primary carbocations masterorganicchemistry.com.

In the context of enynols, electrophilic attack could potentially occur at either the alkene or the alkyne moiety, leading to different carbocation intermediates. The structure of this compound, with the hydroxyl group in the propargylic/allylic position, could influence the stability and rearrangement pathways of any generated carbocations.

Semi-Hydrogenation Processes of Alkynols: Pathways and Selectivity Control

Semi-hydrogenation of alkynols is a crucial process for the selective reduction of the alkyne triple bond to a double bond, yielding alkenols. This transformation is important in various chemical and life science applications nih.gov. Achieving high selectivity for the alkenol product over the fully saturated alkanol is a key challenge nih.govnih.gov.

This compound, as an alkynol, can undergo semi-hydrogenation. The process typically involves hydrogenation of the alkyne moiety. Various catalytic systems have been developed for the semi-hydrogenation of alkynols, including those based on palladium, copper, and ruthenium nih.govnih.govchalmers.se.

The selectivity of alkynol semi-hydrogenation can be influenced by the catalyst, reaction conditions, and the structure of the alkynol. For example, studies on the semi-hydrogenation of other alkynols like 3-butyn-2-ol (B105428) and 2-methyl-3-butyn-2-ol (B105114) have explored different reaction pathways, including sequential hydrogenation (alkynol → alkenol → alkanol) and direct hydrogenation (alkynol → alkanol) researchgate.net. The position of the hydroxyl group can significantly affect catalytic activity researchgate.net.

Control of selectivity, particularly achieving high Z- or E-selectivity for the resulting alkene, is a significant area of research chalmers.sewpmucdn.com. Catalysts like the Lindlar catalyst are known for their high selectivity towards cis-alkenes in alkyne hydrogenation nih.govrsc.org. Electrocatalytic approaches using materials like copper nanoarrays have also shown high selectivity for alkenol production under ambient conditions nih.gov.

Research findings on the semi-hydrogenation of related alkynols highlight factors affecting selectivity. For instance, using monodispersed Pd nanoparticles in the liquid phase hydrogenation of 2-methyl-3-butyn-2-ol suggested direct hydrogenation to the alkanol as a reason for lower alkenol selectivity researchgate.net.

Intramolecular Isomerization and Rearrangement Processes of C4H4O Species

This compound is a C4H4O isomer researchgate.net. The study of intramolecular isomerization and rearrangement processes of C4H4O species in the gas phase is relevant to understanding the potential interconversions of this compound with other isomeric forms under certain conditions.

Gas-phase isomerization and rearrangement reactions can involve complex pathways, including hydrogen shifts, cyclizations, and ring-opening reactions researchgate.netrsc.org. For example, studies on the thermal decomposition and isomerization of other organic molecules in the gas phase, such as furfural (B47365) (C5H4O2), demonstrate various rearrangement channels leading to different isomeric products rsc.org.

While specific detailed isomerization pathways for neutral this compound were not extensively detailed in the search results, the fact that it is described as a kinetically unstable isomer suggests a propensity for rearrangement under certain conditions researchgate.net. Studies on the cation radical of this compound indicate that its formation and fragmentation mechanisms are discussed in the context of its structure and ionic decompositions researchgate.net.

The potential energy surface of C4H4O isomers and their interconversions in the gas phase are subjects of theoretical and experimental investigations aimed at elucidating the complex reaction networks involved. These studies often employ techniques like mass spectrometry and computational chemistry to identify isomers and map out reaction pathways researchgate.netkuleuven.be.

Spectroscopic Characterization and Advanced Analytical Techniques Applied to 1 Buten 3 Yn 2 Ol

Mass Spectrometry for Structural Elucidation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and structural fragments of a compound. For 1-buten-3-yn-2-ol, MS has been employed to understand its gas-phase behavior and identify characteristic fragmentation pathways. Studies involving electron-impact ionization and photoionization have provided insights into the formation and dissociation of its molecular ion.

Electron-Impact Ionization and Ionic Fragmentation Mechanisms

Electron-impact (EI) ionization is a common method used in mass spectrometry to ionize gas-phase molecules. In EI-MS, high-energy electrons collide with the analyte molecules, causing the removal of an electron and the formation of a molecular ion (M+•). This molecular ion often possesses excess internal energy, leading to its fragmentation into smaller ions and neutral radicals. The resulting fragment ions are then separated and detected based on their mass-to-charge ratio (m/z), generating a mass spectrum that provides a fingerprint of the molecule's structure.

For this compound, EI-MS studies have been crucial in understanding its fragmentation mechanisms. The cation radical (HCC(OH)CH₂)⁺• can be prepared by EI ionization of the neutral enol. researchgate.net This molecular ion undergoes several main unimolecular fragmentations. researchgate.net These include the loss of an OH hydrogen atom, a CH₃ group incorporating the C(1) methylene (B1212753) and the OH hydrogen atom, CO, and H₂O. researchgate.net The ionization energy of this compound has been measured as 8.92 ± 0.03 eV. researchgate.net

The fragmentation patterns observed in the mass spectrum of this compound are indicative of the functional groups present and the stability of the resulting ions. Alcohols, in general, tend to lose a water molecule, resulting in a peak 18 mass units below the molecular ion. libretexts.orgsavemyexams.com Another common fragmentation in alcohols is alpha-cleavage, which involves the breaking of a bond adjacent to the carbon bearing the hydroxyl group. libretexts.org While a characteristic peak at m/z 31 (corresponding to CH₂OH⁺) is strong for primary alcohols, it is typically lower for secondary and tertiary alcohols. libretexts.orgchim.lu The specific fragmentation pathways and the relative abundance of the resulting ions in the mass spectrum of this compound contribute significantly to its structural identification.

Photoionization Studies and Isomer-Specific Product Detection

Photoionization involves the ionization of molecules by photons. This technique can offer more control over the internal energy of the molecular ion compared to EI, potentially leading to different fragmentation pathways and allowing for isomer differentiation. Photoionization studies, particularly when coupled with techniques like photoelectron photoion coincidence (PEPICO) spectroscopy, can provide detailed information about ionization energies, fragmentation thresholds, and the identity of fragment ions. researchgate.netacs.org

Photoionization studies of transient species, such as unstable enols like this compound, can provide insights into their electronic structure and the thermochemical properties of their corresponding ions. caltech.edu The analysis of photoionization spectra can yield isomer-resolved product branching ratios, aiding in the differentiation of structural isomers. lookchem.com While direct photoionization studies specifically on this compound were not extensively detailed in the search results beyond the ionization energy measurement, photoionization techniques are valuable for studying the behavior of transient and isomeric species in the gas phase. PEPICO detection, for instance, can distinguish among isomers via their photoelectron spectra. acs.org

Vibrational and Rotational Spectroscopy Investigations

Vibrational and rotational spectroscopy techniques provide complementary information about the structure, bonding, and dynamics of molecules. Infrared (IR) spectroscopy probes the vibrational modes of a molecule, giving insights into the functional groups and types of bonds present. Rotational spectroscopy, typically performed in the microwave region, provides highly precise information about the molecule's rotational constants, which are directly related to its moment of inertia and thus its three-dimensional structure.

Infrared Spectroscopy for Functional Group and Bond Characterization

Infrared (IR) spectroscopy is a widely used technique for identifying functional groups within a molecule based on their characteristic vibrational frequencies. When a molecule absorbs IR radiation, its bonds stretch and bend at specific frequencies, creating a unique vibrational spectrum.

For this compound, IR spectroscopy can provide valuable information about the presence of its key functional groups: the hydroxyl (-OH) group, the carbon-carbon double bond (C=C), and the carbon-carbon triple bond (C≡C). The O-H stretching vibration typically appears as a broad band in the region of 3200-3600 cm⁻¹. The C=C stretching vibration is usually observed in the region of 1600-1680 cm⁻¹, while the C≡C stretching vibration of a terminal alkyne is typically found around 2100-2140 cm⁻¹. researchgate.net

While specific detailed IR spectral data for this compound were not prominently featured in the search results, IR spectroscopy is a standard technique for characterizing organic compounds and confirming the presence of expected functional groups. Studies on related molecules, such as 3-butyn-2-ol (B105428) and 2-methylbut-3-yn-1-ol (B3343904), demonstrate the application of IR spectroscopy in characterizing alkynyl alcohols. chemicalbook.com For example, DRIFT spectroscopy has been used to study hydroxyl stretching vibrations in materials related to the conversion of 2-methylbut-3-yn-2-ol. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy in Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the detailed structure of organic molecules. By analyzing the magnetic properties of atomic nuclei (most commonly ¹H and ¹³C), NMR provides information about the connectivity of atoms, the types of functional groups, and the spatial arrangement of atoms within a molecule.

For this compound, both ¹H NMR and ¹³C NMR spectroscopy would be crucial for a complete structural assignment. ¹H NMR would reveal the different types of hydrogen atoms and their environments, including the vinylic protons, the acetylenic proton, and the hydroxyl proton. The splitting patterns of the signals would provide information about the coupling between adjacent protons, helping to establish the connectivity of the carbon skeleton.

¹³C NMR spectroscopy would provide information about the different types of carbon atoms in the molecule. The chemical shifts of the carbon signals are particularly sensitive to the hybridization state and the presence of electronegative atoms. For this compound, distinct signals would be expected for the sp² hybridized carbons of the double bond, the sp hybridized carbons of the triple bond, and the sp³ hybridized carbon bearing the hydroxyl group.

While detailed NMR spectra specifically for this compound were not extensively provided in the search results, NMR is a standard method for the characterization of organic compounds with similar functional groups. For example, NMR spectra are available for isomers like 3-butyn-2-one (B73955) and buta-1,3-dien-1-one. molbase.com Studies on related compounds like 2-methylbut-3-yn-1-ol highlight the utility of ¹H and ¹³C NMR in identifying characteristic signals for alkyne and methyl groups. The chemical shifts and coupling constants obtained from NMR experiments provide definitive evidence for the proposed structure of this compound.

Chromatographic Methods for Separation and Purity Assessment

Chromatographic methods are essential for the separation, identification, and purity assessment of chemical compounds, especially when dealing with mixtures or synthesizing target molecules. Techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are widely used in chemical analysis.

For this compound, chromatographic methods would be vital for isolating the compound from reaction mixtures and verifying its purity. Given its relatively low molecular weight and potential volatility, GC could be a suitable technique for its separation and analysis, often coupled with mass spectrometry (GC-MS) for identification. HPLC, particularly reverse-phase HPLC, could also be employed, depending on the compound's polarity and the choice of stationary and mobile phases.

Research on related compounds, such as 2-methyl-1-buten-3-yne, demonstrates the application of reverse phase HPLC for separation. sielc.com The mobile phase typically involves a mixture of acetonitrile (B52724), water, and an acid. sielc.com Chromatographic separation of isomers can be challenging but is crucial for obtaining pure samples for spectroscopic analysis. Studies have explored different stationary phases for the separation of unsaturated organic compounds, which could be relevant to the analysis of this compound. researchgate.net The effectiveness of chromatographic methods is often assessed by parameters such as resolution, retention time, and peak shape, which indicate the efficiency of the separation.

High-Performance Liquid Chromatography (HPLC) Method Development

Specific detailed method development for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) was not extensively detailed within the scope of the conducted literature search. HPLC is a widely used technique for separating, identifying, and quantifying components in a mixture. Methods often involve optimizing stationary phases (e.g., reversed-phase C18), mobile phases (mixtures of water with organic solvents like acetonitrile or methanol, often with acidic or basic modifiers), flow rates, and detection wavelengths (e.g., UV-Vis detection if the compound has a chromophore). While HPLC methods have been developed for related compounds, such as 2-methyl-3-buten-2-ol (B93329) and 1-buten-3-yne, 2-methyl-, specific parameters optimized for this compound were not identified in the search results.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Integration of High-Vacuum Flash Pyrolysis with Spectroscopic Techniques

High-vacuum flash pyrolysis (FVP) is a technique used to generate highly reactive or unstable molecules in the gas phase by rapidly heating precursor compounds at low pressures. The integration of FVP with spectroscopic techniques allows for the in situ characterization of these transient species.

Research has demonstrated the generation of the kinetically unstable neutral enol, this compound, in the gas phase using high-vacuum flash pyrolysis. This was achieved by the thermolysis of suitable precursors, specifically the corresponding 2-exo-ethynylnorborn-5-en-2-ols or alternatively from 1-ethynylcyclobutanol.

Following generation by FVP, this compound has been characterized using techniques such as mass spectrometry. Electron-impact ionization of the neutral enol in the gas phase allowed for the generation of its cation radical (HCC(OH)CH₂)⁺•. The ionization energy of this compound was determined to be 8.92 ± 0.03 eV.

Mass spectrometry provides valuable information about the mass and fragmentation of molecules, aiding in their identification and structural elucidation. The study involving the FVP of precursors to generate this compound utilized mass spectrometric detection to characterize the resulting species and their fragmentation pathways. For instance, the cation radical (HCC(OH)CH₂)⁺• was generated and its heat of formation was determined. Fragmentation of this ion and related deuterium-labelled analogues provided insights into the molecule's stability and rearrangement pathways under electron ionization conditions. The appearance energy for the loss of a methyl radical from the cation radical was also measured.

This integration of FVP with mass spectrometry highlights a powerful approach for studying the properties of unstable compounds like this compound, which may be challenging to isolate and characterize using conventional methods.

Computational Chemistry and Theoretical Insights into 1 Buten 3 Yn 2 Ol

Quantum Chemical Calculations for Molecular Structure and Energetics

Quantum chemical calculations are fundamental to determining the preferred three-dimensional arrangement of atoms in a molecule and its associated energy. These methods solve approximations of the Schrödinger equation to yield detailed information about electronic structure and molecular properties.

Geometry optimization is a computational process that seeks to find the arrangement of atoms corresponding to a minimum on the potential energy surface, representing a stable conformation of the molecule. From this optimized structure, various thermochemical parameters can be calculated, providing crucial data on the molecule's stability and energy.

One of the key thermochemical parameters is the standard gas-phase enthalpy of formation (ΔfH°gas). For 1-buten-3-yn-2-ol, an experimental value has been determined through ion chemistry. nist.gov This value serves as a benchmark for high-level computational methods, which can be used to predict the enthalpies of formation for related compounds where experimental data is unavailable. researchgate.net Such calculations, often performed at levels like G2 and G3 theory, are essential for building a comprehensive thermochemical understanding of a class of molecules. researchgate.net While detailed computational studies on the ionization energy of this compound are not extensively documented, these methods are routinely used to predict the energy required to remove an electron, offering insight into the molecule's electronic stability and reactivity.

Thermochemical Data for this compound

| Parameter | Value | Method | Reference |

|---|---|---|---|

| ΔfH°gas | 83. ± 7. kJ/mol | Ion Chemistry | nist.gov |

Computational methods can accurately predict rotational constants (A, B, C), which are related to the molecule's principal moments of inertia. These constants are critical for interpreting microwave spectroscopy experiments and provide a precise description of the molecular geometry. The calculations are derived directly from the geometry-optimized structure of the molecule. scirp.org

Computed Molecular Properties for this compound

Specific computational data for the rotational constants and dipole moment of this compound are not prominently available in the cited literature. The table below illustrates the typical format for such data.

| Parameter | Computed Value | Method |

|---|---|---|

| Rotational Constant A | Data not available | e.g., DFT, MP2 |

| Rotational Constant B | Data not available | e.g., DFT, MP2 |

| Rotational Constant C | Data not available | e.g., DFT, MP2 |

| Dipole Moment (μ) | Data not available | e.g., DFT, MP2 |

Density Functional Theory (DFT) Applications in Catalytic Reaction Modeling

Density Functional Theory (DFT) has become an indispensable tool for modeling catalytic reactions, offering a balance between computational cost and accuracy. youtube.com It allows researchers to investigate complex processes, such as the selective hydrogenation of alkynols, by modeling the interactions between reactants and catalyst surfaces. youtube.comresearchgate.net

The first step in a heterogeneous catalytic reaction is the adsorption of the reactant molecule onto the catalyst surface. DFT calculations are used to model this process, determining the most stable adsorption geometries and calculating adsorption energies. For molecules structurally related to this compound, such as 1,3-butadiene (B125203) and butenes, DFT studies on metal surfaces like platinum (Pt) and palladium (Pd) have identified various binding modes. researchgate.net For example, 1,3-butadiene can adsorb in a tetra-σ mode, where all four carbon atoms interact with the surface. researchgate.net In contrast, butene isomers tend to adsorb in a di-σ mode. researchgate.net For this compound, one would expect a complex interplay of interactions involving the vinyl (C=C), ethynyl (B1212043) (C≡C), and hydroxyl (-OH) functional groups with the catalyst surface, which DFT can effectively characterize.

After adsorption, DFT can be used to map out the entire reaction pathway. This involves identifying transition states and intermediates for various possible transformations, such as the hydrogenation of the triple bond or the double bond. youtube.com By calculating the activation energy barriers for each step, DFT can predict the most favorable reaction pathway and, consequently, the selectivity of the catalyst.

In the context of this compound, a key industrial challenge is the selective hydrogenation of the alkyne group to an alkene without over-hydrogenating to the corresponding alkane. researchgate.net DFT models can elucidate the factors controlling this selectivity. For instance, by comparing the energy profiles for the hydrogenation of the triple bond versus the double bond on a specific catalyst surface (e.g., Pd), researchers can predict whether the intermediate alkene will readily desorb or undergo further reaction. researchgate.net These theoretical predictions provide mechanistic insights that are crucial for designing more efficient and selective catalysts. youtube.com

Investigation of Isomeric Relationships and Thermodynamic Stability through Computational Approaches

This compound is one of several possible isomers with the chemical formula C4H4O. Experimental work has characterized it as a kinetically unstable isomer. nist.gov Computational chemistry provides a direct method to assess the relative thermodynamic stabilities of a set of isomers.

By calculating the ground-state electronic energy for the optimized geometry of each isomer (e.g., this compound, furan, but-3-ynal), their relative stabilities can be compared. The isomer with the lowest calculated energy is predicted to be the most thermodynamically stable. These calculations can be refined by including corrections for zero-point vibrational energy and thermal contributions to obtain Gibbs free energies, providing a more complete picture of isomeric stability under specific temperature and pressure conditions. This computational approach is invaluable for understanding why certain isomers are readily observed while others, like this compound, may be transient or kinetically unstable species.

Research Applications and Functionalization of 1 Buten 3 Yn 2 Ol in Advanced Chemical Synthesis and Materials Science

Role as a Key Intermediate and Building Block in Complex Organic Synthesis

1-Buten-3-yn-2-ol serves as a valuable intermediate and building block in the synthesis of complex organic molecules. evitachem.com Its structure, featuring both a vinyl group and a propargyl alcohol moiety, allows for diverse chemical transformations. It can be utilized to construct various molecular architectures through reactions that exploit its alkene and alkyne functionalities, as well as the reactivity of the hydroxyl group. evitachem.com

Synthesis of Chiral Molecules and Polycyclic Systems

The structural features of this compound make it a useful starting material for the synthesis of chiral molecules and polycyclic systems. While direct methods using this compound for the synthesis of chiral molecules and polycyclic systems were not explicitly detailed in the provided search results, related alkynyl alcohols, such as 3-butyn-2-ol (B105428) and 2-methylbut-3-yn-2-ol, have been employed in the synthesis of chiral compounds and complex structures. For instance, (R)-(+)-3-Butyn-2-ol is used as a starting material in the multi-step synthesis of chiral compounds like (R)-benzyl 4-hydroxyl-2-pentynoate. sigmaaldrich.com The Kinugasa reaction, involving the cycloaddition between terminal alkynes (like butyn-2-ol) and nitrones, has been used to synthesize β-lactams, including chiral spirocyclic β-lactams. researchgate.net The synthesis of complex molecules, including natural products and those with specific biological activities, often relies on building blocks that can introduce unsaturation and functionality, where alkynols like this compound can play a role. researchgate.netrsc.org

Development of Polymers and Advanced Materials from this compound Derivatives

Derivatives of this compound hold potential for the development of polymers and advanced materials. The presence of both alkene and alkyne functionalities provides sites for polymerization reactions. While specific examples of polymers directly derived from this compound were not extensively detailed, related enynes and alkynols are known to be used in polymer synthesis. For example, vinylacetylene (1-buten-3-yne), a related compound, is used in the production of polymers like neoprene and also for divinyl ether and methyl vinyl (methyl) ketone-based polymers. chemicalbook.comchemicalbook.in Propargyl alcohols, a class that includes this compound, have been used in ruthenium-catalyzed polymerization to provide helical polyacetylenes. sigmaaldrich.com This suggests that this compound, with its similar structural features, could be explored for the creation of novel polymeric materials with unique properties.

Catalysis and Reaction Medium Applications in Organic Transformations

This compound and related alkynols can be involved in catalytic processes and have been studied in the context of reaction mechanisms. While this compound itself is described as kinetically unstable, the conversion of related compounds like 2-methylbut-3-yn-2-ol (MBOH) has been used as a test reaction to evaluate the surface acid-base properties of catalysts. researchgate.net The reaction pathways of MBOH over acid-base catalysts yield different products depending on the catalyst properties, such as 2-methyl-1-buten-3-yne and 3-methyl-crotonaldehyde on acid sites, and acetone (B3395972) and acetylene (B1199291) on basic sites. researchgate.net This indicates that alkynols can participate in complex catalytic reaction networks, and their transformation products can provide insights into catalyst activity.

Utilization in the Synthesis of Fine Chemicals and Specialty Compounds

This compound and its derivatives are valuable in the synthesis of fine chemicals and specialty compounds. jaydevchemicals.com Compounds containing the enyne structure are important intermediates for creating molecules with specific biological activities. core.ac.uk For example, 3-butyn-2-ol is used as a building block in organic synthesis and as an intermediate in the preparation of aminoindanes, which are useful as anti-Alzheimer's agents. jaydevchemicals.com Related compounds like 2-methyl-1-buten-3-yne are utilized as intermediates in the production of pharmaceuticals, agrochemicals, fragrances, and dyes. lookchem.com The reactivity of the enyne system in this compound allows for its incorporation into diverse molecular structures, contributing to the synthesis of a wide range of valuable chemicals.

Concluding Perspectives and Future Research Directions

Emerging Methodologies for 1-Buten-3-yn-2-ol Synthesis and Targeted Functionalization

Developing more efficient and selective synthetic methods for this compound remains a key area for future research. While existing methods for synthesizing related alkynols and enynols provide a foundation, novel approaches could focus on improving yields, reducing reaction steps, and utilizing more sustainable reagents and conditions. The synthesis of enynes and related structures often involves transition-metal catalysis, and exploring new catalytic systems could lead to improved access to this compound and its derivatives. acs.orgchemicalbook.combeilstein-journals.orgua.edu For instance, palladium-catalyzed reactions have shown utility in the synthesis of enynols. ua.edu

Targeted functionalization of this compound is another promising avenue. The presence of the alkyne, alkene, and hydroxyl functionalities offers multiple sites for selective reactions. Future work could explore novel transformations that leverage the unique reactivity of this conjugated system. This might include regioselective additions across the double or triple bond, selective oxidation or reduction of the alcohol, or coupling reactions that incorporate the molecule into larger molecular architectures. Advances in functionalization techniques for alkynes and alcohols, such as transition-metal-catalyzed methods and C-H functionalization, could be adapted for this compound. acs.orgmdpi.com The development of stereoselective transformations would also be highly valuable, given the potential for creating chiral molecules.

Advanced Spectroscopic and Computational Approaches for Deeper Mechanistic Understanding

Advanced spectroscopic techniques will be crucial for further characterizing this compound and its reaction intermediates. Techniques like high-resolution NMR, vibrational spectroscopy (IR and Raman), and mass spectrometry can provide detailed structural information and insights into reaction mechanisms. rsc.org Gas phase studies, including techniques like photoelectron spectroscopy, can offer fundamental data on its electronic structure and stability. researchgate.net

Computational chemistry, particularly density functional theory (DFT) calculations, will play an increasingly important role in understanding the reactivity and properties of this compound. ggckondagaon.inarxiv.orgresearchgate.net Computational studies can complement experimental findings by providing insights into reaction pathways, transition states, and the energetics of various transformations. arxiv.org This can aid in the rational design of new synthetic methodologies and functionalization strategies. For example, computational studies have been used to investigate the stability and properties of C4H4O isomers. arxiv.orgresearchgate.net

Untapped Potential in Novel Materials Development and Innovative Synthetic Strategies

The unique structural features of this compound suggest potential in the development of novel materials. Molecules containing conjugated enyne systems are of interest in the field of materials science due to their electronic and optical properties. academie-sciences.fr this compound could serve as a monomer or building block for the synthesis of polymers or other extended structures with tailored properties. The incorporation of the hydroxyl group also allows for further modification and cross-linking. Research into the synthesis of polyynes and other acetylenic materials highlights the potential of such building blocks. academie-sciences.fr

Q & A

Q. How can the molecular structure of 1-Buten-3-yn-2-ol be experimentally confirmed?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR Spectroscopy : Look for characteristic signals such as the hydroxyl proton (δ ~2.5–3.5 ppm, broad) and alkynyl/alkenyl protons (δ ~4.5–6.5 ppm). The carbon spectrum should show signals for sp (C≡C) and sp² (C=C) hybridized carbons .

- IR Spectroscopy : Identify O-H stretching (~3200–3600 cm⁻¹), C≡C stretching (~2100–2260 cm⁻¹), and C=C stretching (~1600–1680 cm⁻¹) bands .

- Mass Spectrometry : Confirm the molecular ion peak at m/z 68 (C₄H₄O) and fragmentation patterns indicative of alkyne and enol functional groups .

Cross-reference data with the NIST Chemistry WebBook for validation .

Q. What are the recommended protocols for safe handling and storage of this compound?

- Methodological Answer :

- Handling : Use impervious gloves (nitrile or neoprene), safety goggles, and lab coats. Work in a fume hood with ≥100 ft/min face velocity to prevent vapor accumulation .

- Storage : Keep in tightly sealed, inert containers under nitrogen or argon at 2–8°C. Avoid proximity to oxidizers, ignition sources, or electrostatic discharges due to flammability (flash point: 16.8°C) .

- Spill Management : Absorb with sand or diatomaceous earth, neutralize with non-reactive acids, and dispose as hazardous organic waste .

Q. What synthetic routes are effective for producing this compound?

- Methodological Answer :

- Propargyl Alcohol Derivatives : React propargyl alcohol with acetylene or ketones under palladium-catalyzed conditions, optimizing temperature (60–80°C) and solvent polarity (e.g., THF or DMF) .

- Alkyne Hydration : Use mercury(II) sulfate or gold catalysts in acidic media to hydrate 1-buten-3-yne, followed by selective oxidation to stabilize the enol form .

Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane) and purify by fractional distillation .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in proposed reaction mechanisms involving this compound?

- Methodological Answer :

- DFT Calculations : Model transition states and intermediates to compare activation energies for competing pathways (e.g., [1,2]-vs. [1,3]-hydride shifts). Use software like Gaussian or ORCA with B3LYP/6-31G(d) basis sets .

- Isotopic Labeling : Introduce deuterium at the hydroxyl or alkenyl positions to track hydrogen migration via ²H NMR or mass spectrometry .

Validate predictions against experimental kinetic data (e.g., Arrhenius plots) .

Q. What strategies mitigate instability during long-term storage or catalytic applications?

- Methodological Answer :

- Stabilization : Add radical inhibitors (e.g., BHT) at 0.1–1.0 wt% to suppress polymerization. Store under inert gas with molecular sieves to prevent moisture absorption .

- Degradation Analysis : Use accelerated aging studies (40–60°C) with GC-MS to identify decomposition products (e.g., butynediol or ketones). Adjust storage pH to neutral to avoid acid-catalyzed side reactions .

Q. How does this compound contribute to atmospheric VOC profiles, and what analytical methods track its environmental fate?

- Methodological Answer :

- Emission Modeling : Integrate the compound into global VOC databases (e.g., MEGAN) using emission factors based on biomass and light/temperature dependencies .

- Field Detection : Deploy proton-transfer-reaction mass spectrometry (PTR-MS) or GC×GC-TOFMS to quantify ambient concentrations. Calibrate with synthetic standards .

- Degradation Pathways : Study OH radical reactions in smog chambers, monitoring products like CO₂ and formic acid via FTIR or cavity ring-down spectroscopy .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported boiling points or reactivity of this compound?

- Methodological Answer :

- Purity Assessment : Compare samples using HPLC (C18 column, 90:10 water/acetonitrile) to detect impurities (e.g., isomers like 3-butyn-2-ol) that alter physical properties .

- Reactivity Profiling : Conduct competitive kinetics under controlled conditions (e.g., varying pH or catalysts) to isolate dominant reaction pathways .

Cross-validate with computational predictions of thermodynamic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.